

VT103: A Targeted Approach for NF2-Deficient Mesothelioma

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Compound of Interest

Compound Name: VT103

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Malignant mesothelioma, a rare and aggressive cancer linked to asbestos exposure, presents a significant therapeutic challenge. A substantial subset of these tumors, approximately 40-50%, harbor inactivating mutations in the Neurofibromatosis type 2 (NF2) gene.^{[1][2][3][4]} This genetic alteration leads to the dysregulation of the Hippo signaling pathway, a critical controller of cell growth and organ size, culminating in the oncogenic activity of the transcriptional coactivators YAP and TAZ. **VT103**, a novel small molecule inhibitor, has emerged as a promising therapeutic agent that selectively targets a key downstream effector in this pathway, offering a new avenue for intervention in NF2-deficient mesothelioma.

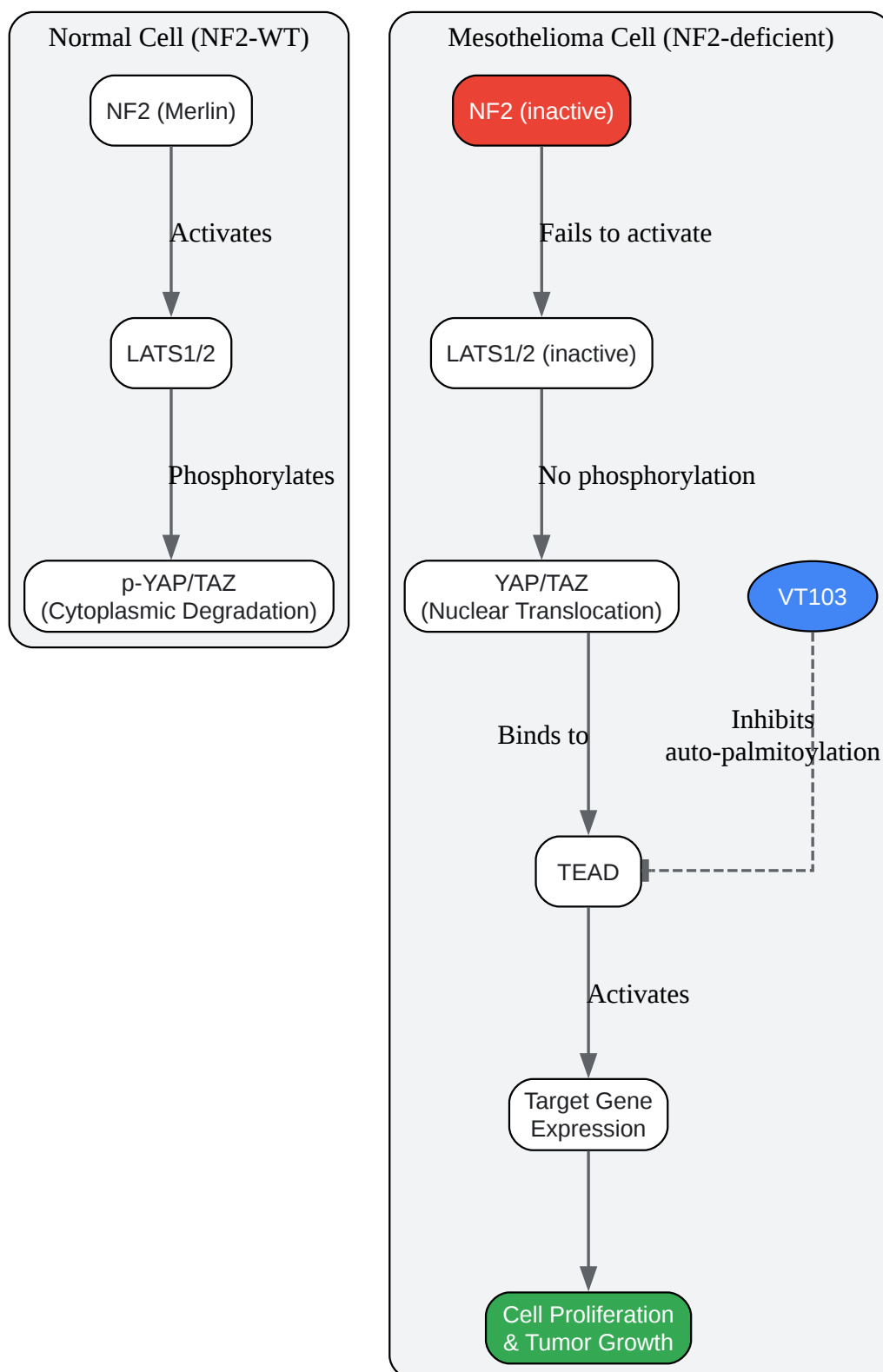
The Hippo Pathway in NF2-Deficient Mesothelioma: A Rationale for Targeting TEAD

The NF2 gene encodes Merlin, a tumor suppressor protein that plays a pivotal role in the Hippo signaling cascade.^{[1][2]} In healthy cells, Merlin, as part of a larger complex, activates the LATS1/2 kinases. LATS1/2, in turn, phosphorylate and promote the cytoplasmic retention and degradation of the transcriptional co-activators YAP and TAZ.

In NF2-deficient mesothelioma, the absence of functional Merlin leads to the inactivation of the LATS1/2 kinases.^[1] This allows YAP and TAZ to translocate to the nucleus, where they bind to the TEA domain (TEAD) family of transcription factors. The YAP/TAZ-TEAD complex then drives the expression of genes that promote cell proliferation, survival, and tumorigenesis.

VT103 is an orally active and selective inhibitor of TEAD1 protein palmitoylation.[\[5\]](#)[\[6\]](#)

Palmitoylation, the attachment of fatty acids to proteins, is a crucial post-translational modification for the proper function and localization of TEAD proteins. By inhibiting TEAD1 auto-palmitoylation, **VT103** disrupts the interaction between YAP/TAZ and TEAD, thereby suppressing the transcription of target genes and inhibiting tumor growth.[\[5\]](#)[\[6\]](#)



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Figure 1: The Hippo Signaling Pathway and the Mechanism of Action of **VT103**.

Preclinical Efficacy of VT103

VT103 has demonstrated potent and selective anti-tumor activity in preclinical models of NF2-deficient mesothelioma.

In Vitro Activity

VT103 exhibits a high degree of selectivity for TEAD1. In HEK293T cells, a 3 μ M concentration of **VT103** was shown to block the palmitoylation of TEAD1 without affecting TEAD2, TEAD3, or TEAD4.^[5] This selectivity is a key attribute, potentially minimizing off-target effects. The inhibitor has an IC₅₀ of 1.02 nM for TEAD1.^[7] Studies in the NF2-deficient NCI-H226 mesothelioma cell line showed that **VT103** treatment leads to a decrease in palmitoylated TEAD1 and a corresponding increase in the unpalmitoylated form.^[5]

Cell Line	Genotype	Compound	IC50	Reference
HEK293T	-	VT103	-	^[5]
NCI-H226	NF2-deficient	VT103	-	^[5]
NCI-H2373	NF2-deficient	VT103	-	^[7]

Table 1: In Vitro Activity of **VT103**

In Vivo Efficacy

In vivo studies using mouse xenograft models of human NF2-deficient mesothelioma have confirmed the anti-tumor activity of **VT103**. Oral administration of **VT103** at doses as low as 0.3 mg/kg once daily resulted in significant tumor growth inhibition.^{[5][7]} In NCI-H2373 and NCI-H226 mesothelioma mouse xenograft models, **VT103** was shown to reduce tumor volume.^[7] Importantly, these preclinical studies reported no adverse effects on the body weights of the treated mice, suggesting a favorable safety profile.^[8]

Xenograft Model	Dosing	Outcome	Reference
NCI-H2373	0.3-10 mg/kg (oral)	Reduced tumor volume	[7]
NCI-H226	0.3-10 mg/kg (oral)	Reduced tumor volume	[7]

Table 2: In Vivo Efficacy of **VT103**

Experimental Protocols

Co-Immunoprecipitation to Assess YAP-TEAD Interaction

This protocol details the methodology to investigate the disruption of the YAP-TEAD protein-protein interaction by **VT103**.

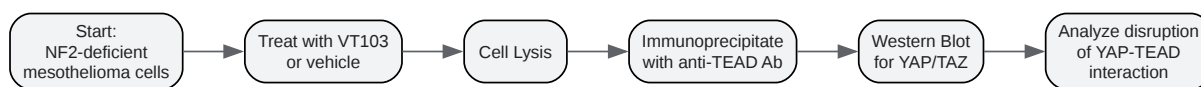
Materials:

- NF2-deficient mesothelioma cell lines (e.g., NCI-H2373, NCI-H226)
- **VT103**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Antibodies: anti-TEAD1, anti-TEAD4, anti-YAP, anti-TAZ, and appropriate secondary antibodies
- Protein A/G magnetic beads
- SDS-PAGE and Western blot reagents

Procedure:

- Culture NF2-deficient mesothelioma cells to 70-80% confluency.

- Treat cells with **VT103** (e.g., 3 $\mu\text{mol/L}$) or vehicle control (DMSO) for the desired time points (e.g., 4 and 24 hours).[8]
- Lyse the cells in ice-cold lysis buffer.
- Clarify the cell lysates by centrifugation.
- Incubate the supernatant with an anti-TEAD1 or anti-TEAD4 antibody overnight at 4°C with gentle rotation.
- Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
- Wash the beads several times with lysis buffer.
- Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
- Analyze the eluates by Western blotting using anti-YAP and anti-TAZ antibodies to detect co-immunoprecipitated proteins.



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Figure 2: Experimental Workflow for Co-Immunoprecipitation.

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of **VT103**.

Materials:

- NF2-deficient mesothelioma cell lines (e.g., NCI-H226)
- Immunocompromised mice (e.g., SCID mice)
- **VT103** formulated for oral administration

- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of NF2-deficient mesothelioma cells into the flank of immunocompromised mice.
- Allow tumors to establish and reach a palpable size.
- Randomize mice into treatment and control groups.
- Administer **VT103** orally once daily at the desired doses (e.g., 0.3, 1, 3, 10 mg/kg).[5][7] The control group receives the vehicle.
- Measure tumor volume with calipers at regular intervals.
- Monitor the body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Future Directions and Clinical Perspective

The preclinical data for **VT103** in NF2-deficient mesothelioma are compelling. A related TEAD autopalmitoylation inhibitor, VT3989, has shown anti-tumor activity in a Phase 1 clinical trial in patients with advanced malignant mesothelioma and other solid tumors with NF2 mutations.[9] In this trial, partial responses were observed in patients with mesothelioma, and the treatment was generally well-tolerated.[9] These early clinical findings with a compound from the same class provide strong validation for targeting the TEAD-YAP/TAZ axis in this patient population.

Further research is warranted to explore potential combination therapies. A high-throughput drug screen combining **VT103** with a library of oncology drugs identified several classes of agents that synergize with TEAD inhibitors, including MEK1/2 inhibitors, mTOR inhibitors, and PI3K inhibitors.[10][11] These findings open up new avenues for developing more effective treatment regimens for NF2-deficient mesothelioma.

In conclusion, **VT103** represents a targeted and promising therapeutic strategy for a genetically defined subset of mesothelioma patients. Its selective mechanism of action and encouraging

preclinical efficacy, supported by early clinical data from a similar compound, highlight its potential to address a significant unmet medical need. Continued investigation into its clinical utility, both as a monotherapy and in combination, is crucial for advancing the treatment landscape for this challenging disease.

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